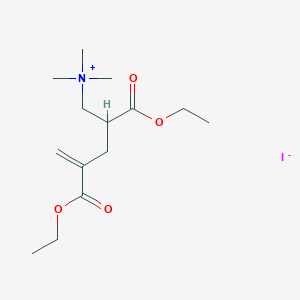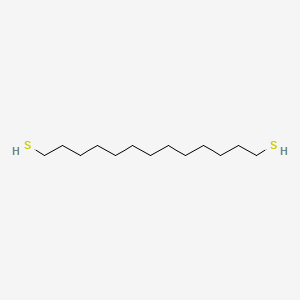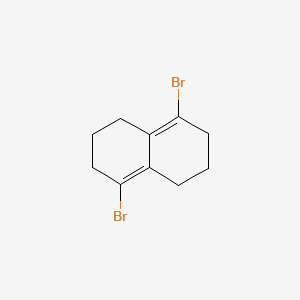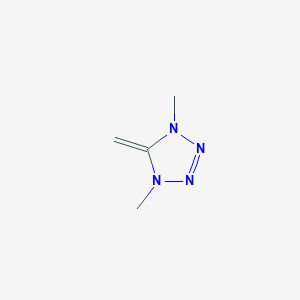
1H-tetrazole, 4,5-dihydro-1,4-dimethyl-5-methylene-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-tetrazole, 4,5-dihydro-1,4-dimethyl-5-methylene- is a synthetic organic heterocyclic compound. It is part of the tetrazole family, which is characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. Tetrazoles are known for their high nitrogen content and stability across a wide pH range . This specific compound has unique structural features that make it valuable in various scientific and industrial applications.
Preparation Methods
The synthesis of 1H-tetrazole, 4,5-dihydro-1,4-dimethyl-5-methylene- can be achieved through several methods:
Microwave-Assisted Synthesis: This method involves the use of microwave irradiation to accelerate the reaction between nitriles and sodium azide in the presence of a catalyst.
Heterogeneous Catalysts: Catalysts such as zinc salts or silica-supported sodium hydrogen sulfate can be used to facilitate the reaction between nitriles and sodium azide.
Nanoparticles as Heterogeneous Catalysts: The use of nanoparticles can enhance the efficiency and yield of the synthesis process.
Miscellaneous Methods: Other methods include the use of L-proline as a catalyst or the application of flash heating for the conversion of nitriles into tetrazoles.
Chemical Reactions Analysis
1H-tetrazole, 4,5-dihydro-1,4-dimethyl-5-methylene- undergoes various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Substitution: The tetrazole ring can undergo substitution reactions with various electrophiles, resulting in the formation of substituted tetrazoles.
Cycloaddition: The compound can participate in [3+2] cycloaddition reactions with azides to form new tetrazole derivatives.
Scientific Research Applications
1H-tetrazole, 4,5-dihydro-1,4-dimethyl-5-methylene- has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-tetrazole, 4,5-dihydro-1,4-dimethyl-5-methylene- involves its interaction with molecular targets and pathways:
Comparison with Similar Compounds
1H-tetrazole, 4,5-dihydro-1,4-dimethyl-5-methylene- can be compared with other similar compounds:
1H-tetrazole: The parent compound with a simpler structure and similar reactivity.
1,2,4,5-tetrazine: Another nitrogen-rich heterocycle with different chemical properties and applications.
1H-pentazole: A highly nitrogenous compound with unique stability and reactivity characteristics.
This compound stands out due to its specific structural features and versatile applications across various fields.
Properties
CAS No. |
139688-67-8 |
|---|---|
Molecular Formula |
C4H8N4 |
Molecular Weight |
112.13 g/mol |
IUPAC Name |
1,4-dimethyl-5-methylidenetetrazole |
InChI |
InChI=1S/C4H8N4/c1-4-7(2)5-6-8(4)3/h1H2,2-3H3 |
InChI Key |
JZGSPFJJYIQTDB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C)N(N=N1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



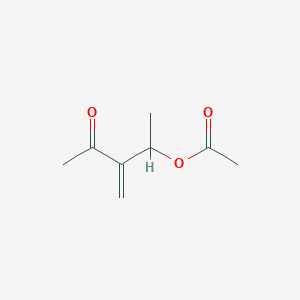
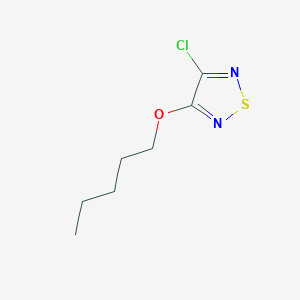
![1-Ethyl-2-[(4-fluorophenyl)methyl]-3-hydroxypyridin-4(1H)-one](/img/structure/B14263884.png)
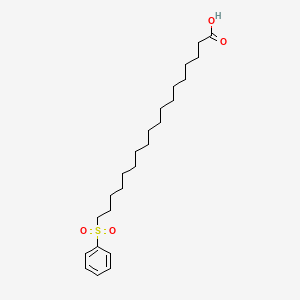
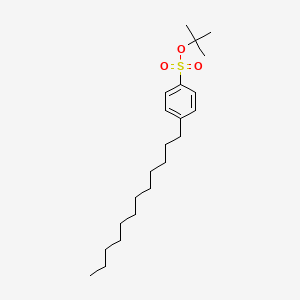


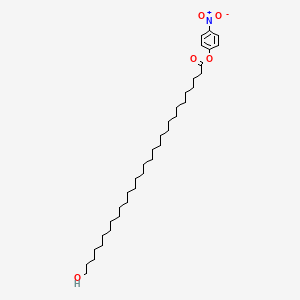
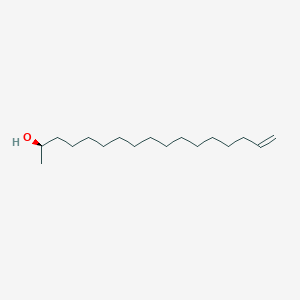
![(4R,4aR,7aR)-4-methyl-4,4a,5,6,7,7a-hexahydro-3H-cyclopenta[b]pyridin-2-amine;hydrochloride](/img/structure/B14263927.png)
